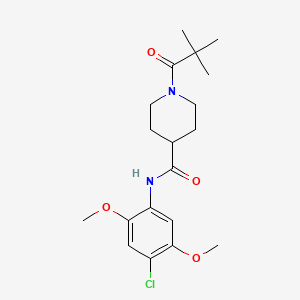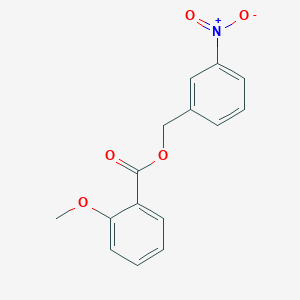
4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as BPT or butylphenylthiazolyl triazole, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. BPT is a triazole derivative that contains a thiol group, making it a versatile molecule that can interact with various biological and chemical systems.
Mecanismo De Acción
The mechanism of action of 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol varies depending on its application. In medicine, 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death. In agriculture, 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of enzymes involved in plant growth, leading to reduced plant growth and potential use as a pesticide. In materials science, 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to form a protective layer on metal surfaces, preventing corrosion.
Biochemical and physiological effects:
4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to have minimal toxicity and side effects in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in lab experiments is its versatility and ability to interact with various biological and chemical systems. However, one limitation is the need for further studies to fully understand the biochemical and physiological effects of 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in humans.
Direcciones Futuras
For 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol research include further investigation of its potential applications in medicine, agriculture, and materials science. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. The development of new synthetic methods for 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives may also lead to the discovery of new applications for this versatile compound.
Aplicaciones Científicas De Investigación
4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In medicine, 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit anticancer, antifungal, and antibacterial activities. 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has also been investigated for its potential use as a fluorescent probe for imaging biological systems. In agriculture, 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been studied for its ability to inhibit plant growth and as a potential pesticide. In materials science, 4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been investigated for its potential use as a corrosion inhibitor and as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
4-(4-butylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-2-3-7-14-10-12-16(13-11-14)21-17(19-20-18(21)22)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPQKJOMCYJFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzodioxol-5-yl-N'-{2-[(4-chlorophenyl)thio]phenyl}thiourea](/img/structure/B4842610.png)


![ethyl {3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}acetate](/img/structure/B4842632.png)
![9-[(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4842638.png)

![7-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4842646.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4842659.png)


![2-(3,4-dimethoxyphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4842678.png)
![ethyl 1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4842683.png)

![2-[(4-bromobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4842715.png)